2-[3-(3-Fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]isoindole-1,3-dione 2-[3-(3-Fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]isoindole-1,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16531067
InChI: InChI=1S/C21H22FN3O4/c22-18-11-14(5-6-19(18)24-7-9-29-10-8-24)23-12-15(26)13-25-20(27)16-3-1-2-4-17(16)21(25)28/h1-6,11,15,23,26H,7-10,12-13H2
SMILES:
Molecular Formula: C21H22FN3O4
Molecular Weight: 399.4 g/mol

2-[3-(3-Fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]isoindole-1,3-dione

CAS No.:

Cat. No.: VC16531067

Molecular Formula: C21H22FN3O4

Molecular Weight: 399.4 g/mol

* For research use only. Not for human or veterinary use.

2-[3-(3-Fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]isoindole-1,3-dione -

Specification

Molecular Formula C21H22FN3O4
Molecular Weight 399.4 g/mol
IUPAC Name 2-[3-(3-fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]isoindole-1,3-dione
Standard InChI InChI=1S/C21H22FN3O4/c22-18-11-14(5-6-19(18)24-7-9-29-10-8-24)23-12-15(26)13-25-20(27)16-3-1-2-4-17(16)21(25)28/h1-6,11,15,23,26H,7-10,12-13H2
Standard InChI Key UVDYUDNYSNKZRV-UHFFFAOYSA-N
Canonical SMILES C1COCCN1C2=C(C=C(C=C2)NCC(CN3C(=O)C4=CC=CC=C4C3=O)O)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central 2-hydroxypropyl chain bridging an isoindole-1,3-dione group and a 3-fluoro-4-morpholinylaniline moiety. The stereochemistry at the C2 position of the hydroxypropyl chain is explicitly defined as the (R)-enantiomer, a configuration critical for its biological activity . The morpholine ring contributes to the molecule’s solubility in polar solvents, while the fluorinated aromatic ring enhances its metabolic stability.

Physical and Thermal Characteristics

Key physicochemical properties are summarized below:

PropertyValueSource
Melting Point155–156°C
Density1.397 g/cm³
SolubilityChloroform, Ethanol, Methanol
AppearanceOrange to Dark Orange Solid
Storage ConditionsRefrigerated (2–8°C)

The compound’s limited solubility in aqueous media necessitates formulation strategies such as salt formation or prodrug derivatization for therapeutic use.

Synthesis and Analytical Characterization

Multi-Step Synthetic Pathway

The synthesis involves sequential nucleophilic substitutions and condensation reactions. A typical route begins with the reaction of 3-fluoro-4-morpholinylaniline with epichlorohydrin to form an epoxide intermediate, which undergoes ring-opening with phthalimide potassium salt to yield the target compound . Optimized reaction conditions (e.g., anhydrous tetrahydrofuran at 0–5°C) are crucial to achieving yields exceeding 65%.

Quality Control and Structural Verification

High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm confirms purity (>98%), while Nuclear Magnetic Resonance (NMR) spectroscopy provides structural validation. The 1H^1\text{H}-NMR spectrum displays characteristic signals:

  • δ 7.85–7.70 ppm (m, 4H, isoindole aromatic protons)

  • δ 6.90–6.60 ppm (m, 3H, fluorophenyl protons)

  • δ 3.70–3.60 ppm (m, 4H, morpholine O–CH2_2)

  • δ 4.40–4.20 ppm (m, 1H, hydroxypropyl –OH) .

Pharmacological Relevance and Mechanism of Action

Role in Linezolid Production

This compound is a key intermediate in synthesizing Linezolid (Zyvox®), an oxazolidinone-class antibiotic effective against Gram-positive pathogens like MRSA . Linezolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing formation of the initiation complex . The (R)-configuration of the hydroxypropyl chain in 2-[3-(3-Fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]isoindole-1,3-dione is essential for maintaining Linezolid’s stereochemical integrity and antimicrobial potency .

Stability and Reactivity Under Varied Conditions

pH-Dependent Degradation

Stability studies reveal rapid degradation under acidic conditions (pH < 3), with a half-life (t1/2t_{1/2}) of 2.3 hours at 25°C. Neutral and alkaline conditions (pH 7–9) enhance stability (t1/2>120t_{1/2} > 120 hours). Degradation products include phthalic acid and 3-fluoro-4-morpholinylaniline, identified via LC-MS.

Thermal Decomposition

Thermogravimetric analysis (TGA) shows onset of decomposition at 180°C, with complete degradation by 250°C . Storage at refrigerated temperatures (2–8°C) in amber glass vials is recommended to prevent photolytic cleavage of the morpholine ring .

Applications in Drug Development and Future Directions

Antimicrobial Resistance Mitigation

As antibiotic resistance escalates, structural analogs of this compound are being explored to overcome resistance mechanisms. Modifications at the fluorophenyl position (e.g., replacing fluorine with chlorine) have yielded derivatives with 4-fold greater potency against Linezolid-resistant Enterococcus faecium.

Neurological Disorder Therapeutics

The morpholine moiety’s ability to cross the blood-brain barrier has spurred interest in neurological applications. In rodent models, carbamate prodrugs of this compound reduce neuroinflammation by inhibiting microglial activation (IL-6 reduction: 62%; TNF-α reduction: 58%).

Synthetic Chemistry Advancements

Continuous-flow microreactor systems are being investigated to improve synthesis scalability. Pilot-scale trials demonstrate a 12% increase in yield and 50% reduction in solvent waste compared to batch processes.

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